4-Trehalosamine

Description

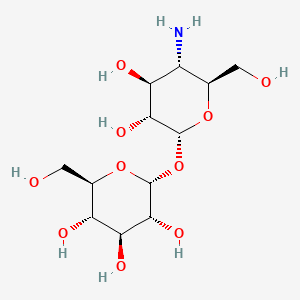

new metabolite of Streptomyces; structure

Structure

3D Structure

Properties

CAS No. |

51855-99-3 |

|---|---|

Molecular Formula |

C12H23NO10 |

Molecular Weight |

341.31 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |

InChI Key |

GXKCUFUYTFWGNK-LIZSDCNHSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Trehalosamine: Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine, a naturally occurring aminodeoxy analogue of trehalose, is emerging as a molecule of significant interest in the fields of microbiology and therapeutic development. Originally discovered as a microbial metabolite, this trehalase-resistant disaccharide exhibits a range of biological activities, including antimicrobial effects and the induction of autophagy. Its unique properties, such as enhanced biological stability compared to its parent molecule, trehalose, and its chemical modifiability, position it as a versatile platform for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the discovery and origin of 4-trehalosamine, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Origin

4-Trehalosamine is a natural product first identified as a metabolite produced by actinomycetes, specifically species of the genus Streptomyces.[1] These soil-dwelling bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The discovery of 4-trehalosamine was part of broader efforts to identify novel antimicrobial agents from natural sources. Unlike its parent molecule, α,α-trehalose, which is found in a wide range of organisms from bacteria to plants, 4-trehalosamine has a more limited known distribution in nature, primarily within the actinomycetes.[1]

Physicochemical Properties and Biological Stability

4-Trehalosamine is an amino sugar in which a hydroxyl group at the 4-position of one of the glucose units of trehalose is replaced by an amino group. This seemingly minor modification confers significant advantages over trehalose. One of the most critical properties of 4-trehalosamine is its resistance to hydrolysis by trehalase, an enzyme widely expressed in various organisms, including humans.[1][2] This enzymatic stability enhances its bioavailability and physiological effects in vivo. Furthermore, 4-trehalosamine exhibits a strong pH buffering capacity around neutral pH, a property not observed with trehalose.[2]

Synthesis of 4-Trehalosamine

The synthesis of 4-trehalosamine and its analogues can be achieved through both chemical and chemoenzymatic methods. While natural isolation from Streptomyces is possible, it is often arduous and yields low quantities.[3]

Chemical Synthesis

Chemical synthesis offers flexibility but can be a lengthy and low-yielding process due to the need for multiple protection and deprotection steps and the challenge of achieving stereoselectivity at the glycosidic linkage.[3] A general approach involves the synthesis of appropriately protected monosaccharide donors and acceptors, followed by a glycosylation reaction to form the disaccharide backbone. Subsequent functional group manipulations, including the introduction of an azide group at the C4 position followed by reduction, afford 4-trehalosamine. Reported overall yields for multi-step chemical syntheses of trehalosamine analogues are often less than 10%.[3][4]

Chemoenzymatic Synthesis

Chemoenzymatic approaches have emerged as a more efficient alternative. These methods utilize enzymes to catalyze key steps with high stereo- and regioselectivity, thereby reducing the number of protection and deprotection steps. One successful strategy for the synthesis of a related compound, 2-trehalosamine, employs a trehalose synthase (TreT) from Thermoproteus tenax.[5] This enzyme catalyzes the glycosylation of a glucose acceptor with a UDP-sugar donor. While a direct, high-yield chemoenzymatic synthesis protocol for 4-trehalosamine is not as well-documented in publicly available literature, the principles from 2-trehalosamine synthesis can potentially be adapted.

Quantitative Data

Table 1: Antimicrobial Activity of a Trehalosamine Derivative

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Gram-positive bacteria | 0.5 - 0.7 |

| Gram-negative bacteria | 0.5 - 0.7 |

Data for a,β-3-trehalosamine isolated from Bacillus amyloliquefaciens.[6] Specific MIC values for 4-trehalosamine against a broad range of pathogens are not extensively reported in publicly available literature.

Table 2: Comparative Cryoprotective Effects of Trehalose

| Cell Type | Trehalose Concentration | Comparison Compound | Outcome |

| Ram Spermatozoa | 100 mM | Raffinose | Trehalose was superior to raffinose. |

| Mouse Neuroblastoma Cells | Not specified | Sucrose | Trehalose showed higher post-thaw survival (35% vs. 20%).[7] |

| Human Adipose-derived Stem Cells | 250 mM | 5% DMSO | Trehalose alone resulted in very poor viability compared to DMSO (11% vs. 75%).[7] |

| Ram Semen | 50-100 mM | Control | Trehalose supplementation protected membrane integrity.[8][9] |

Quantitative data directly comparing the cryoprotective efficacy of 4-trehalosamine to trehalose is limited in the available literature. The data presented here for trehalose provides a benchmark for its protective effects.

Experimental Protocols

Chemoenzymatic Synthesis of 2-Trehalosamine (A Related Compound)

This protocol describes the synthesis of 2-trehalosamine, which involves a key enzymatic step catalyzed by trehalose synthase (TreT). This can serve as a model for potential chemoenzymatic synthesis of 4-trehalosamine.

Step 1: Synthesis of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc) [5]

-

Combine glucose (0.120 mmol), UDP-GlcNAc (0.180 mmol), and MgCl₂·6H₂O (0.120 mmol) in a 15 mL conical tube.

-

Add TreT enzyme in Tris-HCl buffer (50 mM Tris, 300 mM NaCl, pH 8.0) to a final volume of 6 mL and a final protein concentration of 10 μM.

-

Incubate the reaction mixture at 70°C with shaking at 300 rpm for 60 minutes.

-

Cool the tube on ice to stop the reaction.

Step 2: Hydrazinolysis of TreNAc to 2-Trehalosamine [5]

-

To a 15 mL PTFE round-bottomed flask containing TreNAc (35.4 mg, 0.0923 mmol), add 0.30 mL of deionized water and 2.56 mL of anhydrous hydrazine (N₂H₄).

-

Stir the reaction under an inert atmosphere at 100°C for 5 days. Monitor the reaction progress by TLC.

-

Concentrate the reaction mixture by rotary evaporation and dry under high vacuum.

-

Dissolve the crude product in deionized water and purify by HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of 4-trehalosamine against various microorganisms can be determined using the broth microdilution method according to CLSI guidelines.[3][10]

-

Prepare a stock solution of 4-trehalosamine in an appropriate solvent (e.g., water).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the 4-trehalosamine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of 4-trehalosamine that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Autophagy Induction (LC3-II Detection)

Autophagy induction can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[11][12][13]

-

Culture cells (e.g., HeLa or Neuro2A) to semi-confluency (70-75%).

-

Treat the cells with varying concentrations of 4-trehalosamine for a specified period (e.g., 24 hours). Include untreated cells as a negative control and a known autophagy inducer (e.g., rapamycin) as a positive control. To assess autophagic flux, also treat a set of cells with an autophagy inhibitor (e.g., chloroquine) in the presence and absence of 4-trehalosamine.

-

Rinse the cells with ice-cold 1X PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel (a 4-20% gradient gel is recommended for resolving LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates autophagy induction.

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Action in Mycobacteria

The antimicrobial activity of trehalosamine analogues against Mycobacterium tuberculosis is linked to the disruption of essential trehalose metabolic pathways in these bacteria.[14] Mycobacteria utilize trehalose for the biosynthesis of key cell wall components, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are crucial for their virulence and survival.[15] 4-Trehalosamine can act as a substrate analogue, potentially interfering with the enzymes involved in these pathways, such as trehalose synthase (TreS).[14] By inhibiting these pathways, 4-trehalosamine can disrupt cell wall integrity and lead to bacterial death.

Induction of Autophagy

Derivatives of 4-trehalosamine have been shown to be potent inducers of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[2] This activity is significantly stronger than that of trehalose itself. The proposed mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] While trehalose is known to induce autophagy in an mTOR-independent manner, the precise mechanism for 4-trehalosamine derivatives may involve lysosomal stress, leading to TFEB activation.[1][16][17] Activated TFEB translocates to the nucleus and promotes the expression of genes involved in autophagy and lysosome function.

Conclusion

4-Trehalosamine represents a promising natural product with significant potential for therapeutic development. Its inherent biological stability, coupled with its antimicrobial and autophagy-inducing properties, makes it a compelling lead compound for addressing infectious diseases and proteinopathies. The ability to chemically modify 4-trehalosamine further expands its utility, allowing for the creation of derivatives with enhanced potency and targeted activities. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the scope of its antimicrobial activity through comprehensive MIC testing, and optimizing synthetic routes to facilitate its broader investigation and potential clinical translation. This in-depth guide provides a foundational resource for researchers and drug development professionals to advance the study and application of this remarkable molecule.

References

- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of minimum inhibitory concentrations of aminoglycoside antibiotics with Pseudomonas aeruginosa using a commercial microdilution panel (1980) | Spyros D. Kominos | 1 Citations [scispace.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Facile and Scalable Route to Access Rare Deoxy Amino Sugars for Nonulosonic Acid Aldolase Biosynthesis [frontiersin.org]

- 7. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of cryoprotective effects of iodixanol, trehalose and cysteamine on ram semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.7. Determination of Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 11. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 12. researchgate.net [researchgate.net]

- 13. LC3 and Autophagy | Springer Nature Experiments [experiments.springernature.com]

- 14. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.box [2024.sci-hub.box]

- 17. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Trehalosamine: A Technical Guide to its Natural Occurrence in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-trehalosamine, an aminoglycoside with notable biological activities, focusing on its natural sources within the actinomycetes phylum. While the discovery of 4-trehalosamine dates back to its isolation from a Streptomyces species in 1974, detailed information regarding a wide array of natural producers remains limited in publicly accessible literature. However, recent research has revitalized interest in this compound, particularly concerning its mass production from a yet-unidentified high-producing actinomycete strain. This guide consolidates the available data on its production, outlines detailed experimental protocols for its isolation and purification, and presents a chemoenzymatic synthesis pathway as a proxy for its natural biosynthesis, which is not yet fully elucidated.

Quantitative Data on 4-Trehalosamine Production

The production of 4-trehalosamine by a specific actinomycete strain has been optimized by modifying the culture medium. The following table summarizes the quantitative yield of 4-trehalosamine in various media compositions, as determined by LC-MS analysis. This data is crucial for researchers aiming to maximize the production of this valuable secondary metabolite.

| Medium Composition ID | Description of Medium Composition | 4-Trehalosamine Yield (Relative Quantification) |

| 1 | Ko medium (Baseline) | ~1.0 |

| 2 | 2 x Starch | ~1.5 |

| 3 | Starch → Glucose | ~0.8 |

| 4 | Beer yeast → Baker's yeast | ~1.2 |

| 5 | + 0.011% ZnCl2 | ~1.8 |

| 6 | – MgSO4 | ~0.9 |

| 7 | 1/10 CaCO3 | ~1.1 |

| 8 | KH2PO4 + K2HPO4 → KCl | ~1.3 |

| 9 | 4-TA-2 medium (Favorable conditions combined) | ~2.5 |

| 10 | 4-TA-6 medium (Improved salt concentration) | ~3.0 |

Experimental Protocols

The following protocols are based on established methodologies for the fermentation, isolation, and purification of aminoglycoside antibiotics from actinomycetes and can be adapted for 4-trehalosamine production.

Fermentation of the 4-Trehalosamine-Producing Actinomycete

This protocol describes the cultivation of the actinomycete strain for the production of 4-trehalosamine in a laboratory setting.

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of spores or mycelial fragments of the actinomycete strain into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 27-30°C for 2-3 days on a rotary shaker at 220 rpm.

-

-

Production Culture:

-

Prepare the production medium (e.g., 4-TA-6 medium as optimized for high yield) in a larger fermentation vessel and sterilize by autoclaving.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 27°C for 12 days with continuous agitation at 220 rpm. Monitor pH and dissolved oxygen levels throughout the fermentation process.

-

Isolation and Purification of 4-Trehalosamine

This protocol outlines the steps for extracting and purifying 4-trehalosamine from the fermentation broth.

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

The supernatant, containing the secreted 4-trehalosamine, is collected.

-

Acidify the supernatant to a pH of 2.0 with a suitable acid (e.g., HCl).

-

Apply the acidified supernatant to a cation-exchange chromatography column (e.g., Dowex 50W-X8, H+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound 4-trehalosamine with a gradient of a basic solution (e.g., 0.1 to 1.0 M NH4OH).

-

-

Purification:

-

Collect the fractions containing 4-trehalosamine and pool them.

-

Concentrate the pooled fractions under reduced pressure.

-

Further purify the concentrated sample using size-exclusion chromatography (e.g., Sephadex G-25) to remove salts and other small molecule impurities.

-

Perform a final purification step using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reverse-phase C18 column) to obtain highly pure 4-trehalosamine.

-

Structural Elucidation

The structure of the purified compound can be confirmed using the following analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and stereochemistry.

-

Thin-Layer Chromatography (TLC): For rapid assessment of purity, with visualization using a suitable staining agent like phosphomolybdic acid.[1]

Signaling Pathways and Experimental Workflows

Chemoenzymatic Synthesis of 4-Trehalosamine

As the natural biosynthetic pathway for 4-trehalosamine in actinomycetes is not well-documented, a chemoenzymatic synthesis route provides a valuable alternative for its production and the synthesis of its analogs. This pathway utilizes a trehalose synthase (TreT) for the key glycosylation step.

Caption: Chemoenzymatic synthesis of 4-trehalosamine.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of 4-trehalosamine from an actinomycete culture.

Caption: Isolation and identification workflow.

References

4-Trehalosamine: A Biologically Stable and Chemically Versatile Trehalose Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring disaccharide aminoglycan, is emerging as a compelling analog of trehalose with significant potential in various scientific and therapeutic applications. Unlik[1][2]e its parent molecule, trehalose, which is susceptible to hydrolysis by the widely expressed enzyme trehalase, 4-trehalosamine exhibits remarkable biological stability. This [3][4]inherent resistance to enzymatic degradation, coupled with its unique chemical properties, positions 4-trehalosamine as a promising tool for researchers and a potential candidate for drug development.

This technical guide provides a comprehensive overview of 4-trehalosamine, focusing on its core characteristics, comparative data with trehalose, detailed experimental protocols, and elucidated biological pathways.

Physicochemical and Biological Properties

4-Trehalosamine, with the chemical formula C12H23NO10 and a molecular weight of 341.3 g/mol , is an amino sugar where a hydroxyl group of trehalose is substituted with an amino group. This [2][5]seemingly minor modification confers significant advantages over trehalose.

Comparative Data: 4-Trehalosamine vs. Trehalose

| Property | 4-Trehalosamine | Trehalose | References |

| Molecular Formula | C12H23NO10 | C12H22O11 | |

| [5][6]Molecular Weight | 341.31 g/mol | 342.30 g/mol | |

| [5][6]Biological Stability | High (Resistant to human trehalase) | Low (Hydrolyzed by trehalase) | |

| [1][3][4]pH Buffering Capacity | High, with a pKa of 6.99 | Negligible | |

| [3][7]Protective Activities | Comparable or better than trehalose | High | |

| [1][3]Autophagy-Inducing Activity | Derivatives show 1000-3000 fold stronger activity in cultured cells | Baseline | |

| [3][8]Blood Glucose Impact | Does not raise blood sugar levels in mice | Can raise blood glucose upon hydrolysis |

##[1]# Experimental Protocols

Synthesis of 4-Trehalosamine

While 4-trehalosamine is a natural product isolated from Streptomyces species, chemical and chemoenzymatic synthesis methods have been developed to ensure a consistent and scalable supply.

Ch[2][9][10]emoenzymatic Synthesis of 2-Trehalosamine (as an example of trehalosamine synthesis):

This two-step process offers a high-yield route to trehalosamine.

-

[10][11]Enzymatic Synthesis of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc):

-

Reaction Mixture: 10 µM Trehalose Synthase (TreT), 20 mM Glucose (or glucose analog), 40 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 20 mM MgCl₂, and 300 mM NaCl in 50 mM Tris-HCl buffer (pH 8.0).

-

Incubation: 70°C for 60 minutes.

-

Purification: The product, TreNAc, is purified from the reaction mixture.

-

-

Hydrazinolysis of TreNAc to 2-Trehalosamine:

-

Reaction: TreNAc is treated with anhydrous hydrazine (N₂H₄) in water.

-

Incubation: 100°C for 5 days under an inert atmosphere.

-

Purification: The crude product is purified by HPLC to yield 2-trehalosamine.

-

####[10] 2. Assessment of Biological Stability against Trehalase

This protocol determines the resistance of 4-trehalosamine to enzymatic degradation.

-

[4]Reaction Setup:

-

Substrates: Trehalose (TRH) and 4-trehalosamine (4TA) at various concentrations.

-

Enzyme: Porcine kidney trehalase (0.04 unit/mL).

-

Incubation: 37°C for 1 hour.

-

-

Glucose Detection: The amount of glucose released due to hydrolysis is measured using a hexokinase assay.

-

Analysis: The stability is determined by comparing the amount of glucose released from 4-trehalosamine to that from trehalose.

Evaluation of Protective Effects

The ability of 4-trehalosamine to protect biological materials can be assessed through various assays.

-

[7]Prevention of Starch Retrogradation:

-

Prepare 15% corn starch gels containing 10% trehalose, 4-trehalosamine, sucrose, or glycerol.

-

Store the gels at 6°C.

-

At various time points (0, 24, 48, 96 hours), digest the gels with β-amylase.

-

Measure the released reducing sugars to determine the digestion efficiency, which is inversely proportional to retrogradation.

-

-

[7]Protein Protection during Freeze-Drying:

-

Freeze-dry solutions of enzymes like calf intestinal alkaline phosphatase (CIP) or yeast alcohol dehydrogenase (ADH) with or without the addition of sugars (trehalose, 4-trehalosamine, maltose).

-

Reconstitute the samples and measure the remaining enzymatic activity.

-

Compare the activity to that of the original and frozen-only enzyme solutions.

-

-

[7]Yeast Cell Protection during Freeze-Drying:

-

Freeze-dry aqueous suspensions of Saccharomyces cerevisiae with or without sugars.

-

Reconstitute the samples, dilute, and culture on agar plates.

-

Determine cell viability by colony counting.

-

####[7] 4. Measurement of pH Buffering Capacity

This experiment quantifies the ability of 4-trehalosamine to resist pH changes.

-

[7]Prepare 10 mM aqueous solutions of 4-trehalosamine, trehalose, and standard buffers (Tris, MES, HEPES).

-

Titrate the solutions with 1 M HCl or 1 M NaOH.

-

Monitor the pH changes throughout the titration to determine the buffering range and pKa.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by 4-trehalosamine are still under active investigation, its derivatives have been shown to be potent inducers of autophagy. Autop[3][8]hagy is a fundamental cellular process for degrading and recycling cellular components, and its induction is a promising therapeutic strategy for various diseases.

Caption: Hypothesized autophagy induction pathway by 4-trehalosamine derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological characterization of 4-trehalosamine and its derivatives.

Caption: General experimental workflow for 4-trehalosamine research.

Logical Relationships: Advantages of 4-Trehalosamine over Trehalose

The unique properties of 4-trehalosamine lead to several key advantages over trehalose for research and therapeutic applications.

Caption: Key properties of 4-trehalosamine and their resulting advantages.

Conclusion

4-Trehalosamine represents a significant advancement in the field of trehalose analogs. Its inherent biological stability, coupled with its versatility for chemical modification, opens up a wide range of possibilities for its application as a research tool, a stabilizer, and a platform for the development of novel therapeutics. The e[3][8]nhanced properties of 4-trehalosamine and its derivatives, particularly in the context of autophagy induction, warrant further investigation and position it as a molecule of high interest for the scientific and drug development communities.

References

- 1. Trehalosamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Trehalosamine | C12H23NO10 | CID 198273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Rediscovery of 4‐Trehalosamine as a Biologically Stable, Mass‐Producible, and Chemically Modifiable Trehalose Analog | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 4-Trehalosamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, an amino sugar analog of trehalose, is emerging as a molecule of significant interest in biomedical research and drug development. Unlike its parent molecule, trehalose, 4-trehalosamine is resistant to hydrolysis by human trehalase, granting it superior biological stability.[1][2] This intrinsic property, combined with its unique biological activities, positions 4-trehalosamine as a promising therapeutic agent and a valuable research tool. This technical guide provides a comprehensive overview of the core mechanisms of action of 4-trehalosamine, focusing on its dual roles as a potent inducer of autophagy and an inhibitor of mycobacterial growth.

Dual Mechanisms of Action

4-Trehalosamine exerts its biological effects through two primary, distinct mechanisms:

-

Induction of Autophagy: 4-Trehalosamine and its derivatives are potent activators of autophagy, a cellular process essential for the degradation and recycling of damaged organelles and misfolded proteins. Derivatives of 4-trehalosamine have been shown to be 1000-3000 times more potent at inducing autophagy than trehalose.[3][4]

-

Antimicrobial Activity: 4-Trehalosamine exhibits weak antimicrobial activity, notably against Mycobacterium tuberculosis.[1][5] Its primary mode of antimicrobial action involves the inhibition of a key enzyme in the mycobacterial trehalose metabolism pathway.

I. Induction of Autophagy

The autophagy-inducing property of 4-trehalosamine is of significant interest for its potential therapeutic applications in neurodegenerative diseases, where the clearance of protein aggregates is crucial.

Signaling Pathway

The induction of autophagy by 4-trehalosamine is believed to occur through an mTOR-independent pathway , primarily involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. While the precise molecular interactions of 4-trehalosamine are still under investigation, the proposed pathway, extrapolated from studies on trehalose, is as follows:

-

Lysosomal Destabilization: 4-Trehalosamine, being a stable sugar, may accumulate in lysosomes, leading to lysosomal membrane permeabilization.[6]

-

Calcium Release and Calcineurin Activation: This permeabilization results in the release of calcium from the lysosomal lumen into the cytoplasm. The elevated cytoplasmic calcium activates the calcium-dependent phosphatase, calcineurin.[7]

-

TFEB Dephosphorylation and Nuclear Translocation: Activated calcineurin dephosphorylates TFEB. Dephosphorylated TFEB is then able to translocate from the cytoplasm into the nucleus.[6][7]

-

Transcriptional Activation of Autophagy Genes: In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes, leading to the increased expression of genes involved in autophagy and lysosomal biogenesis.[6]

It is important to note that while trehalose has been shown to activate AMPK, the direct effect of 4-trehalosamine on the AMPK and mTOR signaling pathways requires further specific investigation.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Trehalosamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of 4-Trehalosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring amino sugar analog of trehalose, has garnered interest for its potential applications in various fields, including its role as a biologically stable substitute for trehalose and a precursor for synthesizing novel therapeutic agents. As with any compound intended for potential therapeutic or commercial use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the currently available toxicological data on 4-Trehalosamine, presented with clarity and detail to support research and development efforts. While significant data gaps exist in the public domain, this document synthesizes the known information to guide further investigation.

Acute Toxicity

The primary available data on the acute toxicity of 4-Trehalosamine is its median lethal dose (LD50) determined in a study involving rats.

Table 1: Acute Toxicity of 4-Trehalosamine

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Intravenous | 1,000 mg/kg | [1] |

A study in mice also indicated a lack of toxic effects when 4-Trehalosamine was administered intravenously at a dose of 625 mg/kg.

Experimental Protocol: Acute Intravenous Toxicity Study in Rats (Hypothetical Reconstruction)

While the specific, detailed protocol for the cited LD50 study is not publicly available, a standard acute intravenous toxicity study in rats would generally adhere to the following methodology, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the median lethal dose (LD50) of 4-Trehalosamine following a single intravenous administration to rats.

Test System:

-

Species: Rat (specific strain, e.g., Sprague-Dawley, Wistar)

-

Sex: Typically, both males and females are used, or a justification is provided for using a single sex.

-

Age/Weight: Young adult animals, with weight variation within a specified range.

-

Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard laboratory chow and water, except for a brief fasting period before dosing.

Test Substance and Administration:

-

Test Article: 4-Trehalosamine (purity to be specified).

-

Vehicle: A suitable, non-toxic vehicle for intravenous administration (e.g., sterile saline).

-

Route of Administration: Intravenous injection (e.g., via the tail vein).

-

Dose Levels: A range of graded doses, including a control group receiving the vehicle alone. The dose levels would be selected based on preliminary range-finding studies to bracket the expected LD50.

Procedure:

-

Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study begins.

-

Fasting: Animals are fasted for a short period (e.g., overnight) before dosing.

-

Dosing: A single intravenous dose of 4-Trehalosamine or vehicle is administered to each animal.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at regular intervals throughout the study.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

Data Analysis:

-

The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Other Toxicological Endpoints

Based on the available information, there is a significant lack of publicly accessible data on other critical toxicological endpoints for 4-Trehalosamine.

-

Irritation and Sensitization: A Safety Data Sheet for 4-Trehalosamine states that it has no irritant effect on the skin or eyes and that no sensitizing effects are known.[1] However, the underlying experimental data and protocols are not provided.

-

Genotoxicity: No studies on the genotoxicity (e.g., Ames test for mutagenicity) of 4-Trehalosamine were identified in the public domain.

-

Reproductive and Developmental Toxicity: There is no available information on the potential effects of 4-Trehalosamine on reproduction or development.

-

Sub-chronic and Chronic Toxicity: No studies on the effects of repeated or long-term exposure to 4-Trehalosamine were found.

-

Carcinogenicity: According to a Safety Data Sheet, 4-Trehalosamine is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[1] This, however, indicates a lack of data rather than a definitive negative finding from dedicated carcinogenicity studies.

Metabolism and Pharmacokinetics (ADME)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of 4-Trehalosamine is limited. A key piece of information is that 4-trehalosamine is not degraded by human trehalase.[2] This suggests that, unlike trehalose, it would not be hydrolyzed into glucose in the human body, which has implications for its metabolic fate and potential effects on blood glucose levels.[2] Experiments in mice have confirmed that it is non-toxic and does not raise blood sugar levels.[2]

Visualizing the Metabolic Difference: Trehalose vs. 4-Trehalosamine

The following diagram illustrates the differential metabolic pathway of trehalose and 4-Trehalosamine in the presence of human trehalase.

Caption: Comparative metabolic pathways of Trehalose and 4-Trehalosamine.

Logical Workflow for Toxicological Assessment

A logical workflow for a comprehensive toxicological assessment of a novel compound like 4-Trehalosamine would follow a tiered approach, starting with acute toxicity and progressing to more specialized and long-term studies.

Caption: A tiered workflow for comprehensive toxicological assessment.

Discussion and Future Directions

The currently available data suggests that 4-Trehalosamine has a low order of acute toxicity. The intravenous LD50 in rats is relatively high, and it appears to be non-toxic in mice at the tested dose.[1] Its stability against human trehalase is a significant feature, suggesting a different metabolic profile than trehalose and a lower likelihood of impacting blood glucose levels.[2]

However, the lack of data on other toxicological endpoints represents a significant knowledge gap. To support the development of 4-Trehalosamine for any application involving human exposure, a comprehensive toxicological evaluation is essential. Future research should prioritize:

-

Genotoxicity testing: An Ames test is a standard initial screen for mutagenic potential.

-

Sub-chronic toxicity studies: To understand the effects of repeated exposure.

-

Reproductive and developmental toxicity studies: To assess any potential risks to these endpoints.

-

Full ADME studies: To fully characterize the absorption, distribution, metabolism, and excretion of 4-Trehalosamine.

This technical guide consolidates the current understanding of the toxicological profile of 4-Trehalosamine. While the existing data on acute toxicity is encouraging, the absence of comprehensive studies on other critical endpoints underscores the need for further rigorous investigation. The information and frameworks provided herein are intended to serve as a valuable resource for researchers and drug development professionals in designing and interpreting future toxicological studies of this promising molecule.

References

The Synthesis of 4-Trehalosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine is a naturally occurring aminodeoxy derivative of trehalose, a disaccharide known for its remarkable stabilizing properties. Unlike its parent molecule, 4-trehalosamine exhibits enhanced stability against enzymatic degradation by trehalase, making it a molecule of significant interest for various applications, including drug development and biotechnology. This technical guide provides a comprehensive overview of the synthesis of 4-trehalosamine. While a definitive natural biosynthetic pathway remains to be fully elucidated, this document details the established chemical synthesis routes and proposes a hypothetical biosynthetic pathway based on known enzymatic reactions. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Introduction

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide with exceptional capabilities to protect proteins and cellular membranes from environmental stresses such as desiccation and extreme temperatures. However, its therapeutic applications are often limited by its hydrolysis by the enzyme trehalase, which is widespread in nature. 4-Trehalosamine, where a hydroxyl group at the 4-position is replaced by an amino group, is a naturally occurring analog that is resistant to trehalase activity. This resistance, coupled with its protective properties, makes 4-trehalosamine a promising candidate for various therapeutic and biotechnological applications.[1]

Despite its discovery as a microbial metabolite, the specific biosynthetic pathway for 4-trehalosamine has not been fully characterized. Current understanding and production of this compound rely heavily on multi-step chemical synthesis. This guide will first detail a reported chemical synthesis pathway and then explore a hypothetical biosynthetic route, drawing parallels from known sugar metabolism and amination pathways.

Chemical Synthesis of 4-Trehalosamine

The chemical synthesis of 4-trehalosamine is a multi-step process involving the protection of hydroxyl groups, activation of the C4 hydroxyl, introduction of an azide group, and subsequent reduction to the amine. The following sections provide a detailed workflow, quantitative data, and experimental protocols for this synthesis.

Chemical Synthesis Workflow

The overall workflow for the chemical synthesis of 4-trehalosamine is depicted below. This pathway involves several key transformations, including the protection of the majority of the hydroxyl groups with benzyl ethers, selective deprotection, triflation, azidation, and final deprotection and reduction steps.

Quantitative Data for Chemical Synthesis

The following table summarizes the reported yields for each step of the chemical synthesis of 4-trehalosamine.

| Step Number | Transformation | Reagents | Reported Yield (%) |

| 1 | Selective Deprotection | Et3SiH, TFA, CH2Cl2 | 70 |

| 2 & 3 | Triflation and Azidation | 1. Tf2O, Pyridine, CH2Cl2; 2. NaN3, DMF | 65 (over 2 steps) |

| 4 & 5 | Deprotection and Reduction | 1. Na, MeOH, CH2Cl2; 2. Pd(OH)2, H2 | 77 (over 2 steps) |

Experimental Protocols for Chemical Synthesis

The following protocols are based on the reported chemical synthesis of 4-trehalosamine and related compounds.

Step 1: Selective Deprotection of Hepta-O-benzyl-α,α-trehalose

-

Dissolve hepta-O-benzyl-α,α-trehalose in anhydrous dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilane (Et3SiH) to the solution.

-

Slowly add trifluoroacetic acid (TFA) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 2,2',3,3',6,6'-Hexa-O-benzyl-4-hydroxy-α,α-trehalose.

Step 2: Triflation of the 4-Hydroxyl Group

-

Dissolve the product from Step 1 in anhydrous CH2Cl2 and cool to -20 °C.

-

Add pyridine to the solution.

-

Add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the cooled solution.

-

Stir the reaction at -20 °C and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude triflate intermediate. This intermediate is typically used in the next step without further purification.

Step 3: Azidation of the Triflate Intermediate

-

Dissolve the crude triflate from Step 2 in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN3) to the solution.

-

Heat the reaction mixture to 75 °C and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain 4-Azido-4-deoxy-2,2',3,3',6,6'-hexa-O-benzyl-α,α-trehalose.

Step 4: Deprotection of Benzyl Ethers

-

Dissolve the azido-trehalose derivative from Step 3 in a mixture of methanol (MeOH) and CH2Cl2.

-

Carefully add small pieces of sodium metal (Na) to the solution.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction with an acidic resin or by the careful addition of acetic acid.

-

Filter and concentrate the solution to obtain the crude 4-azido-4-deoxy-α,α-trehalose, which is used directly in the next step.

Step 5: Reduction of the Azide Group

-

Dissolve the crude product from Step 4 in a mixture of methanol/water/acid (e.g., 30:1:1).

-

Add Pearlman's catalyst (Pd(OH)2 on carbon).

-

Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to yield 4-Trehalosamine. Further purification can be achieved by recrystallization or chromatography if necessary.

Hypothetical Biosynthetic Pathway of 4-Trehalosamine

While the natural biosynthetic pathway for 4-trehalosamine is not yet established, a plausible route can be hypothesized based on the known biosynthesis of trehalose and common enzymatic reactions for the formation of amino sugars.

Overview of Trehalose Biosynthesis

There are several known pathways for trehalose biosynthesis in microorganisms. The most common is the OtsA-OtsB pathway, which proceeds in two steps:

-

Trehalose-6-phosphate synthase (Tps1 or OtsA): Catalyzes the formation of trehalose-6-phosphate from glucose-6-phosphate and UDP-glucose.

-

Trehalose-6-phosphate phosphatase (Tps2 or OtsB): Dephosphorylates trehalose-6-phosphate to yield trehalose.

Proposed Pathway for 4-Trehalosamine

A hypothetical pathway for 4-trehalosamine could branch from the trehalose synthesis pathway and involve an amination step. This could occur either before or after the formation of the disaccharide. A plausible route involves the amination of a glucose precursor, followed by its incorporation into a trehalose-like structure.

A key class of enzymes in the biosynthesis of amino sugars are aminotransferases (or transaminases), which catalyze the transfer of an amino group from a donor molecule (like glutamate or glutamine) to a keto-sugar acceptor.[2]

The proposed hypothetical pathway is as follows:

Explanation of the Hypothetical Pathway:

-

Oxidation: The pathway may initiate with the oxidation of Glucose-6-Phosphate at the C4 position by a dehydrogenase to form a keto intermediate, 4-Keto-glucose-6-Phosphate.

-

Transamination: An aminotransferase would then catalyze the transfer of an amino group from a donor like glutamate to the keto intermediate, forming 4-Amino-4-deoxy-glucose-6-Phosphate.

-

Condensation: A synthase, possibly a modified trehalose-6-phosphate synthase, would condense 4-Amino-4-deoxy-glucose-6-Phosphate with UDP-Glucose to form 4-Amino-4-deoxy-trehalose-6-Phosphate.

-

Dephosphorylation: Finally, a phosphatase would remove the phosphate group to yield 4-Trehalosamine.

Further research, including genetic and enzymatic studies of 4-trehalosamine-producing organisms, is necessary to validate this proposed pathway.

Conclusion

4-Trehalosamine represents a promising molecule with enhanced stability and protective properties compared to trehalose. While its natural biosynthetic pathway is an area for future research, established chemical synthesis routes provide a reliable method for its production. This guide has provided a detailed overview of a multi-step chemical synthesis, including quantitative data and experimental protocols, to aid researchers in obtaining this valuable compound. Additionally, a hypothetical biosynthetic pathway has been proposed to stimulate further investigation into the natural production of 4-trehalosamine. The continued study of 4-trehalosamine and its synthesis will be crucial for unlocking its full potential in medicine and biotechnology.

References

4-Trehalosamine: An In-Depth Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine, an amino sugar analog of trehalose, presents a compelling profile for pharmaceutical and biotechnological applications due to its inherent biological stability. This technical guide provides a comprehensive overview of the known and projected solubility and stability characteristics of 4-Trehalosamine. In the absence of extensive publicly available quantitative data, this document outlines detailed experimental protocols for determining these crucial parameters. It is intended to serve as a foundational resource for researchers and formulation scientists engaged in the development of 4-Trehalosamine-based therapeutics. The guide includes proposed data structures for summarizing experimental findings and visual workflows to guide laboratory investigations.

Introduction to 4-Trehalosamine

4-Trehalosamine is a naturally occurring disaccharide in which a hydroxyl group on one of the glucose units of trehalose is replaced by an amino group. This structural modification confers significant advantages over its parent molecule, trehalose. A key feature of 4-Trehalosamine is its remarkable biological stability, particularly its resistance to hydrolysis by trehalase, an enzyme prevalent in various organisms, including humans.[1][2] This resistance prevents its degradation into glucose, thus avoiding potential impacts on blood glucose levels and ensuring its systemic persistence.[3]

Furthermore, 4-Trehalosamine exhibits protective activities comparable to or even exceeding those of trehalose, making it an excellent candidate for stabilizing proteins, cells, and tissues.[2] A unique characteristic is its strong pH buffering capacity around neutral pH, a property not shared by trehalose.[2][4] These attributes, combined with its potential to induce autophagy, position 4-Trehalosamine as a promising molecule for therapeutic development, particularly in the context of neurodegenerative diseases and other conditions where cellular protection and clearance of protein aggregates are beneficial.[4]

Solubility Profile of 4-Trehalosamine

While specific quantitative solubility data for 4-Trehalosamine is not extensively reported in the literature, its chemical structure as a polar, polyhydroxylated amino sugar suggests high aqueous solubility. The presence of multiple hydroxyl groups and a primary amine allows for extensive hydrogen bonding with water molecules. Conversely, its solubility in non-polar organic solvents is expected to be limited.

To facilitate research and development, the following section provides a detailed experimental protocol for determining the solubility of 4-Trehalosamine under various conditions.

Proposed Experimental Protocol for Solubility Determination

This protocol is based on the well-established shake-flask method, which is a standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 4-Trehalosamine in various solvents at different temperatures and pH values.

Materials:

-

4-Trehalosamine (high purity)

-

Deionized water

-

Methanol, Ethanol (analytical grade)

-

Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

-

Temperature-controlled shaker/incubator

-

Centrifuge

-

Validated analytical method for 4-Trehalosamine quantification (e.g., HPLC-ELSD or LC-MS)

-

Vials with screw caps

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Trehalosamine to a series of vials containing a fixed volume (e.g., 5 mL) of the desired solvent (water, ethanol, methanol, and each buffer solution). The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the validated analytical method.

-

Analyze the diluted samples to determine the concentration of dissolved 4-Trehalosamine.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure accuracy and precision.

-

Proposed Data Presentation for Solubility

The quantitative data obtained from the above protocol should be summarized in clearly structured tables for easy comparison.

Table 1: Solubility of 4-Trehalosamine in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

|---|---|---|

| Deionized Water | ||

| Methanol |

| Ethanol | | |

Table 2: Temperature Dependence of Aqueous Solubility of 4-Trehalosamine

| Temperature (°C) | Solubility in Water (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

|---|---|---|

| 25 | ||

| 37 |

| 50 | | |

Table 3: pH-Dependent Solubility Profile of 4-Trehalosamine at 37°C

| pH | Buffer System | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

|---|---|---|---|

| 1.2 | 0.1 N HCl | ||

| 4.5 | Acetate Buffer | ||

| 6.8 | Phosphate Buffer |

| 7.4 | Phosphate Buffer | | |

Visual Workflow for Solubility Determination

Caption: Workflow for the determination of 4-Trehalosamine solubility.

Stability Profile of 4-Trehalosamine

The stability of a drug substance is a critical attribute that influences its shelf-life, formulation, and storage conditions. 4-Trehalosamine is known to be biologically stable, but its chemical stability under various stress conditions needs to be thoroughly investigated. Forced degradation studies are essential to identify potential degradation pathways and degradation products.

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting 4-Trehalosamine to hydrolytic, oxidative, and photolytic stress as per ICH guidelines.

Objective: To investigate the degradation of 4-Trehalosamine under various stress conditions and to identify the resulting degradation products.

Materials:

-

4-Trehalosamine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Validated stability-indicating analytical method (e.g., HPLC with UV/ELSD/MS detection)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Trehalosamine in deionized water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Incubate at room temperature for a defined period.

-

Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 4-Trehalosamine in an oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at different time points, dissolve in a known volume of solvent, and analyze.

-

-

Photostability:

-

Expose the stock solution and solid 4-Trehalosamine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method capable of separating 4-Trehalosamine from its potential degradation products.

-

Use a mass spectrometer in-line with the HPLC to help identify the mass of any degradation products.

-

Proposed Data Presentation for Stability

The results of the forced degradation studies should be presented in a clear and concise table.

Table 4: Summary of Forced Degradation Studies of 4-Trehalosamine

| Stress Condition | Duration | Temperature | % Assay of 4-Trehalosamine | % Degradation | Number of Degradants | Remarks (e.g., RRT of major degradant) |

|---|---|---|---|---|---|---|

| 0.1 N HCl | 24 h | 60°C | ||||

| 0.1 N NaOH | 8 h | 25°C | ||||

| 3% H₂O₂ | 24 h | 25°C | ||||

| Thermal (Solid) | 48 h | 80°C | ||||

| Photolytic (Solution) | As per ICH | 25°C |

| Photolytic (Solid) | As per ICH | 25°C | | | | |

Visual Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on 4-Trehalosamine.

Potential Signaling Pathway Involvement

While specific signaling pathways for 4-Trehalosamine are not yet fully elucidated, its ability to induce autophagy, similar to trehalose, is a key biological activity.[4] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. The diagram below illustrates a hypothetical signaling pathway through which 4-Trehalosamine might exert its pro-autophagic effects, potentially through mTOR-independent mechanisms, which are also implicated for trehalose.

Caption: Hypothetical signaling pathway for 4-Trehalosamine-induced autophagy.

Conclusion

4-Trehalosamine holds significant promise as a stable and effective molecule for various therapeutic applications. While there is a need for comprehensive quantitative data on its solubility and stability, this guide provides the necessary framework and detailed protocols for researchers to undertake these critical investigations. The proposed experimental designs and data presentation formats will facilitate the systematic characterization of 4-Trehalosamine, thereby accelerating its development from a promising candidate to a clinically relevant entity. Future work should focus on executing these protocols to populate the data tables and elucidate the precise degradation pathways and signaling mechanisms of this intriguing molecule.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Trehalosamine - Wikipedia [en.wikipedia.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Trehalosamine: A Versatile Precursor for Chemical Synthesis in Drug Discovery and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring amino sugar analog of trehalose, has emerged as a significant precursor in chemical synthesis, particularly within the realms of drug discovery and biomedical research.[1][2] Unlike its parent molecule, trehalose, 4-trehalosamine exhibits remarkable stability against enzymatic degradation by trehalase, an enzyme prevalent in various organisms.[1][3] This inherent biological stability, coupled with its chemical modifiability, positions 4-trehalosamine as a superior starting material for the synthesis of a diverse array of derivatives with potent biological activities.[2][3]

This technical guide provides a comprehensive overview of 4-trehalosamine's application as a chemical precursor. It details synthetic methodologies for key derivatives, presents quantitative data for comparative analysis, and elucidates the signaling pathways modulated by these novel compounds.

Advantages of 4-Trehalosamine as a Synthetic Precursor

The utility of 4-trehalosamine in chemical synthesis is underpinned by several key advantages over trehalose and other sugar molecules:

-

Biological Stability: 4-Trehalosamine is resistant to hydrolysis by human trehalase, which prevents its degradation into glucose and ensures its systemic availability, a crucial factor for therapeutic applications.[1]

-

Chemical Modifiability: The primary amino group at the 4-position offers a reactive handle for a wide range of chemical modifications, including acylation, alkylation, and the introduction of reporter tags, without the need for complex protecting group strategies that are often required for polyhydroxylated sugars.[1][3]

-

Enhanced Biological Activity: Derivatives of 4-trehalosamine have demonstrated significantly enhanced biological activities compared to trehalose, most notably as potent inducers of autophagy.[3]

-

High Buffer Capacity: 4-Trehalosamine exhibits a high buffer capacity around neutral pH, a property not shared by trehalose, which can be advantageous in various formulations.[3]

Chemical Synthesis of 4-Trehalosamine Derivatives

The amino group of 4-trehalosamine serves as a versatile anchor for the synthesis of a variety of derivatives. The following sections detail common synthetic strategies.

N-Acylation

N-acylation is a straightforward method to introduce a wide range of functionalities onto the 4-trehalosamine scaffold. This reaction is typically carried out by treating 4-trehalosamine with an activated carboxylic acid derivative, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester, in the presence of a base.

N-Alkylation

N-alkylation introduces alkyl chains to the amino group, a strategy often employed to create amphiphilic molecules with detergent-like properties. These derivatives have shown promise in membrane protein research and as potent autophagy inducers.

Synthesis of Labeled Probes

The chemical tractability of 4-trehalosamine facilitates the synthesis of labeled probes for biological imaging and assays. Fluorescent dyes, biotin tags, and "clickable" moieties like azides can be readily conjugated to the amino group.

Quantitative Data on Derivative Synthesis

The following tables summarize the yields and reaction conditions for the synthesis of various trehalosamine derivatives.

| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2-FlTre (Fluorescent Probe) | 2-Trehalosamine | Fluorescein isothiocyanate (FITC), bicarbonate buffer (pH 9.0) | 82 | [4] |

| 2-TreAz (Clickable Probe) | 2-Trehalosamine | Triflic azide, Cu(II) catalyst | 75 | [4] |

| 4- and 6-DDTre (Detergents) | Tetrabenzyltrehalose | n-Dodecyl bromide, NaH; then Pd/C, H₂ | 20 (4-DDTre), 25 (6-DDTre) for alkylation; 90 for debenzylation | [3] |

| Propargylated Aminothiophene | Aminothiophene TP-33 | Propargyl bromide | 82 | [5] |

| Trehalose-Pks13 Inhibitor Conjugates | 6-Azidotrehalose, various alkynes | Sodium ascorbate, CuSO₄·5H₂O (CuAAC) | 87-94 | [5] |

Experimental Protocols

General Procedure for N-Acylation of 4-Trehalosamine

-

Dissolve 4-trehalosamine in a suitable solvent (e.g., DMF, DMSO, or a mixture of water and an organic solvent).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Add the acylating agent (e.g., acid chloride, NHS ester) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product using an appropriate chromatographic technique (e.g., silica gel chromatography, reverse-phase HPLC).

General Procedure for N-Alkylation of 4-Trehalosamine

-

Dissolve 4-trehalosamine in a polar aprotic solvent such as DMF.

-

Add a strong base (e.g., NaH) and stir to deprotonate the amino group.

-

Add the alkyl halide (e.g., alkyl bromide, alkyl iodide) and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, carefully quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent and purify by chromatography.

Synthesis of a Fluorescent Probe (e.g., 4-FITre) from 4-Trehalosamine

-

Dissolve 4-trehalosamine in a basic buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).

-

Add a solution of fluorescein isothiocyanate (FITC) in a suitable solvent (e.g., DMF, DMSO).

-

Stir the reaction mixture in the dark at room temperature for several hours to overnight.

-

Purify the resulting fluorescently labeled 4-trehalosamine derivative by size-exclusion chromatography or reverse-phase HPLC.

Signaling Pathways and Logical Relationships

Autophagy Induction via the TFEB Signaling Pathway

A significant body of research has demonstrated that 4-trehalosamine and its derivatives are potent inducers of autophagy, a cellular process essential for clearing aggregated proteins and damaged organelles. This activity is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism is independent of the well-known mTOR signaling pathway.

References

- 1. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]

- 5. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chemoenzymatic Synthesis of 4-Trehalosamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trehalosamine, an isomer of the naturally occurring aminoglycoside antibiotic trehalosamine, is a valuable compound for various biological studies and a potential building block in drug discovery. While chemoenzymatic methods have proven highly effective for the synthesis of other trehalose analogues, a direct one-step chemoenzymatic synthesis of 4-trehalosamine is challenging due to the substrate specificity of commonly employed trehalose synthases. This document provides a comprehensive overview of a robust chemo-synthetic protocol for 4-trehalosamine, starting from the readily available disaccharide trehalose. Additionally, we present a general chemoenzymatic protocol for the synthesis of the trehalose backbone, which can serve as the starting material for the chemical synthesis of 4-trehalosamine and other analogues. This hybrid approach leverages the efficiency of enzymatic synthesis for the core structure and the versatility of chemical methods for site-specific modifications.

Introduction

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, plays a crucial role in the survival of various organisms under stress conditions. Its analogues, including trehalosamine, have garnered significant interest as potential therapeutics, probes for molecular imaging, and tools for studying biological pathways. 4-Trehalosamine, specifically, is a structural isomer of the more commonly studied 2-trehalosamine. The development of efficient and scalable synthetic routes to these analogues is paramount for advancing their research and application.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers an attractive strategy for carbohydrate synthesis. The enzyme trehalose synthase (TreT), for instance, has been successfully used to synthesize a variety of trehalose analogues. However, studies have shown that TreT from Thermoproteus tenax exhibits low tolerance for glucose analogues modified at the 4-position, rendering a direct enzymatic synthesis of 4-trehalosamine inefficient.

Therefore, this application note details a reliable multi-step chemical synthesis of 4-trehalosamine from trehalose. This method involves the strategic protection of hydroxyl groups, introduction of an azide moiety at the 4-position, and subsequent reduction to the desired amine. To complement this, a general protocol for the chemoenzymatic synthesis of trehalose is also provided, illustrating a powerful method for obtaining the starting material in a green and efficient manner.

Data Presentation

Table 1: Chemoenzymatic Synthesis of Trehalose Analogues using Trehalose Synthase (TreT) - Representative Data

| Acceptor Substrate | Donor Substrate | Enzyme | Reaction Time (h) | Conversion Yield (%) | Reference |

| D-Glucose | UDP-Glucose | TreT | 1 | >99 | [1] |

| 2-Deoxy-D-glucose | UDP-Glucose | TreT | 1 | 94 | [2] |

| 3-Deoxy-D-glucose | UDP-Glucose | TreT | 1 | >99 | [2] |

| 6-Deoxy-D-glucose | UDP-Glucose | TreT | 1 | >99 | [2] |

| 4-Deoxy-4-fluoro-D-glucose | UDP-Glucose | TreT | 1 | Not Detected | |

| 2-Azido-2-deoxy-D-glucose | UDP-Glucose | TreT | 1 | Inefficient | |

| 3-Azido-3-deoxy-D-glucose | UDP-Glucose | TreT | 1 | High | |

| 6-Azido-6-deoxy-D-glucose | UDP-Glucose | TreT | 1 | High |

Note: This table summarizes typical yields for the synthesis of various trehalose analogues using TreT, highlighting the poor reactivity of 4-substituted glucose analogues.

Experimental Protocols

Protocol 1: Chemical Synthesis of 4-Trehalosamine from Trehalose

This protocol is adapted from established chemical synthesis routes for 4-substituted trehalose analogues.

Materials:

-

α,α-Trehalose

-

Benzoyl chloride

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium methoxide (NaOMe) in Methanol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Selective Benzoylation:

-

Dissolve trehalose in pyridine.

-

Cool the solution to -20°C.

-

Slowly add a controlled amount of benzoyl chloride to selectively protect the primary hydroxyl groups and some of the secondary hydroxyl groups, leaving the 4 and 4' hydroxyls accessible. The reaction progress should be monitored by TLC.

-

Work up the reaction by adding water and extracting with DCM. The organic layer is washed with HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.

-

Purify the product by silica gel chromatography to isolate the desired partially benzoylated trehalose derivative.

-

-

Triflation of the 4-Hydroxyl Group:

-

Dissolve the purified benzoylated trehalose in DCM and pyridine.

-

Cool the solution to 0°C.

-

Add trifluoromethanesulfonic anhydride dropwise.

-

Stir the reaction at 0°C until completion (monitored by TLC).

-

Quench the reaction with water and extract with DCM. The organic layer is washed, dried, and concentrated.

-

-

Azide Displacement:

-

Dissolve the triflated intermediate in DMF.

-

Add sodium azide and heat the reaction to 80°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, dilute the reaction with water and extract with EtOAc. The organic layer is washed with water and brine, dried, and concentrated.

-

Purify the resulting 4-azido-4-deoxy-trehalose derivative by silica gel chromatography.

-

-

Deprotection (Debenzoylation):

-

Dissolve the azido derivative in a mixture of DCM and MeOH.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir at room temperature until all benzoyl groups are removed (monitored by TLC).

-

Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.

-

-

Reduction of the Azide:

-

Dissolve the deprotected 4-azido-4-deoxy-trehalose in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC or NMR until the azide is fully reduced to the amine.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-trehalosamine.

-

Protocol 2: General Chemoenzymatic Synthesis of Trehalose

This protocol describes a general method for synthesizing the trehalose backbone using trehalose synthase (TreT).

Materials:

-

D-Glucose

-

Uridine diphosphate glucose (UDP-glucose)

-

Trehalose Synthase (TreT) from Thermoproteus tenax (can be expressed and purified from E. coli)

-

HEPES buffer (50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

C18 solid-phase extraction (SPE) cartridge

-

Deionized water

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

D-Glucose (10 mM)

-

UDP-Glucose (12 mM)

-

MgCl₂ (20 mM)

-

BSA (0.1 mg/mL)

-

TreT enzyme (e.g., 1 µM)

-

HEPES buffer (50 mM, pH 7.5) to a final volume of 1 mL.

-

-

-

Incubation:

-